7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
CAS No.: 950391-78-3
Cat. No.: VC6846227
Molecular Formula: C20H24N4O
Molecular Weight: 336.439
* For research use only. Not for human or veterinary use.
![7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine - 950391-78-3](/images/structure/VC6846227.png)
Specification
CAS No. | 950391-78-3 |
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Molecular Formula | C20H24N4O |
Molecular Weight | 336.439 |
IUPAC Name | 7-(azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C20H24N4O/c1-15-13-20(23-11-7-3-4-8-12-23)24-19(21-15)14-17(22-24)16-9-5-6-10-18(16)25-2/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3 |
Standard InChI Key | RZVSOVYEZFWTBL-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC(=NN2C(=C1)N3CCCCCC3)C4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule consists of a pyrazolo[1,5-a]pyrimidine core, a bicyclic system combining pyrazole and pyrimidine rings. At position 7, an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) is attached via a nitrogen linkage. Position 2 features a 2-methoxyphenyl group, introducing aromaticity and electron-donating methoxy functionality, while position 5 carries a methyl group (Figure 1) .
Table 1: Molecular Properties of 7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Property | Value |
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Molecular Formula | C₂₁H₂₅N₅O |
Molecular Weight | 363.46 g/mol |
SMILES Notation | COc1ccccc1C2=NN3C(=NC(=C3C)N4CCCCCC4)C(=N2)C |
logP (Predicted) | 3.85 ± 0.45 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 54.8 Ų |
Derived from analogous structures in
The methoxy group enhances solubility compared to non-polar aryl substituents, while the azepane ring contributes to conformational flexibility, potentially improving target binding .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis of 7-(azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine likely follows established routes for pyrazolo[1,5-a]pyrimidines, involving cyclocondensation and nucleophilic substitution (Scheme 1) :
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Core Formation: Condensation of 5-amino-3-methylpyrazole with a β-diketone or equivalent electrophile generates the pyrazolo[1,5-a]pyrimidine core.
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C-7 Functionalization: Reaction with azepane under Buchwald-Hartwig amination or nucleophilic aromatic substitution introduces the azepane moiety .
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C-2 Arylation: Suzuki-Miyaura coupling or Ullmann reaction installs the 2-methoxyphenyl group .
Key Challenges
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Regioselectivity: Ensuring substitution at C-7 over other reactive positions requires careful control of reaction conditions .
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Azepane Incorporation: The steric bulk of azepane may necessitate palladium-catalyzed amination for efficient coupling .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
Predicted aqueous solubility (logS = -4.2) indicates moderate hydrophobicity, consistent with analogs like 7-(azepan-1-yl)-5-methyl-2-phenyl triazolo[1,5-a]pyrimidine (logS = -4.22) . The compound’s polar surface area (54.8 Ų) suggests adequate blood-brain barrier permeability, aligning with CNS-active pyrazolo[1,5-a]pyrimidines .
Metabolic Stability
In silico models predict moderate hepatic clearance via CYP3A4-mediated oxidation of the azepane ring and O-demethylation of the methoxy group. Methyl substitution at C-5 may reduce first-pass metabolism compared to hydrogen or bulkier groups .
Antiproliferative Activity
In MCF-7 breast cancer cells, related compounds show EC₅₀ values of 0.8–2.4 µM, correlating with CDK inhibition. The target compound’s methyl and methoxy groups may improve cellular uptake compared to phenyl-substituted analogs .
Comparative Analysis with Structural Analogs
Azepane vs. Piperidine Substitution
Replacing piperidine with azepane in pyrazolo[1,5-a]pyrimidines increases kinase selectivity by 3–5 fold due to improved hydrophobic matching in kinase pockets .
Methoxy Positioning Impact
Ortho-methoxy substitution (as in the target compound) enhances metabolic stability compared to para-methoxy analogs, reducing O-demethylation rates by 40–60% in microsomal assays .
Future Directions and Development Challenges
Lead Optimization Priorities
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Solubility Enhancement: Introduction of ionizable groups (e.g., morpholine replacing azepane) could improve formulation properties.
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Selectivity Profiling: Screening against kinase panels (≥200 kinases) to minimize off-target effects .
Preclinical Development
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